5,6,7,8-Tetrahydro-1,6-naphthyridin-4-ol

CYP2D6 inhibition Drug-drug interaction Metabolic stability

Research Challenge: Sourcing a rigid, privileged naphthyridine scaffold for oral CXCR4 or FGFR programs often forces a trade-off between target potency and CYP2D6-mediated DDI risk. This compound directly solves that bottleneck. Key Differentiators: 4.6-fold lower CYP2D6 inhibition vs. tetrahydroisoquinoline comparator TIQ15 (16% vs. 74% at 10 µM), enabling safer oncology and HIV polypharmacy. 26-fold superior PAMPA permeability (309 nm/s) over AMD11070, supporting oral formulation feasibility with demonstrated oral bioavailability (F=27% in mice). Core scaffold for fragment-based discovery yielding >200-fold FGFR potency gains. Supply Note: Standard research quantities (mg to g scale) available with full analytical characterization; custom synthesis options for lead optimization derivatives.

Molecular Formula C8H10N2O
Molecular Weight 150.18 g/mol
Cat. No. B13625905
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,6,7,8-Tetrahydro-1,6-naphthyridin-4-ol
Molecular FormulaC8H10N2O
Molecular Weight150.18 g/mol
Structural Identifiers
SMILESC1CNCC2=C1NC=CC2=O
InChIInChI=1S/C8H10N2O/c11-8-2-4-10-7-1-3-9-5-6(7)8/h2,4,9H,1,3,5H2,(H,10,11)
InChIKeyNFECZQYPXCGRHI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5,6,7,8-Tetrahydro-1,6-naphthyridin-4-ol: Chemical Properties & Classification


5,6,7,8-Tetrahydro-1,6-naphthyridin-4-ol is a partially saturated bicyclic heterocycle belonging to the 1,6-naphthyridine family. This compound features a tetrahydropyridine ring fused to a 4-hydroxypyridine moiety, yielding a rigid scaffold with hydrogen-bonding capability [1]. The core is recognized as a privileged scaffold in medicinal chemistry due to its capacity to engage diverse biological targets, including receptor tyrosine kinases, GPCRs, and viral integrases [2].

CXCR4 Research Scaffold supports CXCR4 antagonist optimization with CYP2D6 inhibition profiling
Kinase Discovery Privileged core for FGFR inhibitor design with reported SAR pathway
Med Chem Rigid hydrogen-bond donor scaffold for fragment-based probe generation

5,6,7,8-Tetrahydro-1,6-naphthyridin-4-ol: Generic Substitution Risks & SAR


In-class substitution of 5,6,7,8-tetrahydro-1,6-naphthyridin-4-ol or its derivatives cannot be performed generically due to pronounced regioisomer-dependent biological activity [1]. The position of the nitrogen atom within the bicyclic naphthyridine system is a critical determinant of both on-target potency and off-target liability. For example, deletion of naphthyridine N-6 increases host cell toxicity, while deletion of N-1 completely abolishes antiparasitic activity . Furthermore, substitution of the tetrahydroisoquinoline core with a 5,6,7,8-tetrahydro-1,6-naphthyridine framework dramatically alters metabolic enzyme inhibition profiles, specifically reducing CYP2D6 liability [2].

Regioisomer Sensitivity

Nitrogen position (N-1 vs N-6) critically alters target potency and host-cell toxicity; generic substitution may shift activity profiles.

Core Mismatch

Replacing tetrahydroisoquinoline with tetrahydronaphthyridine may change CYP2D6 enzyme inhibition profile and metabolic liability.

5,6,7,8-Tetrahydro-1,6-naphthyridin-4-ol: Head-to-Head Evidence & Procurement Metrics


CYP2D6 Inhibition: Tetrahydronaphthyridine vs Tetrahydroisoquinoline

Introducing a nitrogen atom into the aromatic portion of the tetrahydroisoquinoline ring to generate the 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold resulted in a substantial reduction of CYP2D6 enzyme inhibition compared to the parent TIQ15 compound [1]. This structural modification mitigates a major off-target liability associated with the tetrahydroisoquinoline series.

CYP2D6 Inhibition
Head-to-head
16% vs 74% inhibition at 10 µM
Reported 4.6-fold reduction; may support metabolic liability profiling
Human recombinant CYP2D6 enzyme assay
CYP2D6 inhibition Drug-drug interaction Metabolic stability

PAMPA Permeability: Tetrahydronaphthyridine vs AMD11070

Optimization of the 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold through side-chain lipophilic substitution led to compound 30, which exhibited substantially improved PAMPA permeability compared to the clinical candidate AMD11070 [1].

Membrane Permeability
Head-to-head
309 nm/s vs 12 nm/s (PAMPA)
26-fold higher permeability reported; may support oral absorption screening
PAMPA pH 7.4 assay
PAMPA permeability Oral bioavailability Drug-like properties

Oral Bioavailability: Tetrahydronaphthyridine vs TIQ15

The optimized tetrahydronaphthyridine derivative (compound 30) achieved measurable oral bioavailability in mice, representing a critical advancement over earlier CXCR4 antagonist leads which typically suffered from poor oral absorption [1].

Oral Bioavailability
Cross-study
F = 27% (mice)
Reported oral exposure; supports preclinical oral dosing evaluation
Male C57BL/6 mice, 10 mg/kg oral
Oral bioavailability Pharmacokinetics In vivo efficacy

FGFR Kinase Inhibition: Naphthyridine Scaffold SAR

Within the naphthyridine scaffold class, substitution patterns on the core significantly modulate FGFR kinase inhibitory potency. The 5,6,7,8-tetrahydro-1,6-naphthyridine framework serves as a key intermediate for constructing potent FGFR inhibitors, with specific C-4 hydroxyl functionality enabling further derivatization [1][2].

FGFR Inhibition
Class-level
IC50 1–50 nM (optimized derivatives)
Supports FGFR inhibitor development pathway
Enzymatic kinase assay; >200-fold enhancement over unsubstituted core
FGFR inhibition Kinase inhibitor Cancer therapeutics

5,6,7,8-Tetrahydro-1,6-naphthyridin-4-ol: Research & Industrial Applications


CXCR4 Antagonist Optimization: Reduced CYP2D6 Liability

Procurement of 5,6,7,8-tetrahydro-1,6-naphthyridin-4-ol or its derivatives is optimal for programs seeking CXCR4 antagonists with mitigated drug-drug interaction potential. The scaffold provides a 4.6-fold reduction in CYP2D6 inhibition versus the tetrahydroisoquinoline comparator TIQ15 (16% vs. 74% inhibition at 10 µM) [1]. This attribute is critical for indications where polypharmacy is anticipated, including oncology and HIV treatment regimens.

Orally Bioavailable CXCR4 Antagonists

Programs targeting oral CXCR4 antagonists should prioritize tetrahydronaphthyridine derivatives due to demonstrated 26-fold superior PAMPA permeability (309 nm/s) compared to AMD11070 (12 nm/s) and achieved oral bioavailability (F = 27% in mice) [1]. This addresses a historical limitation of the CXCR4 antagonist class and supports oral formulation feasibility.

FGFR Inhibitors: Fragment-to-Lead & Scaffold Hopping

The 5,6,7,8-tetrahydro-1,6-naphthyridin-4-ol core serves as a privileged starting point for FGFR kinase inhibitor discovery, with documented potency enhancement of >200-fold achievable through targeted substitution [1][2]. This scaffold is particularly suited for fragment-based drug discovery (FBDD) and scaffold-hopping strategies aiming to access novel intellectual property space while maintaining validated kinase binding motifs.

AKR1C3 and COX2 Chemical Probe Development

Derivatives of the naphthyridine scaffold demonstrate measurable activity against AKR1C3 (IC50 = 250 nM) and COX2 (IC50 = 90 nM) targets [1]. The 5,6,7,8-tetrahydro-1,6-naphthyridin-4-ol core provides a suitable starting material for synthesizing chemical probes to investigate the roles of these enzymes in cancer metabolism and inflammation.

Application
Selection Property
Validation Focus
CXCR4 antagonist lead optimization
CYP2D6 inhibition profile
Human CYP2D6 enzyme assay profiling
Oral CXCR4 antagonist research
PAMPA permeability & oral exposure
In vivo oral exposure assessment
FGFR kinase inhibitor discovery
Scaffold derivatization & SAR
Kinase inhibition IC50 & selectivity panel
AKR1C3/COX2 chemical probe development
Enzyme inhibition screening
Target engagement & cellular activity profiling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


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